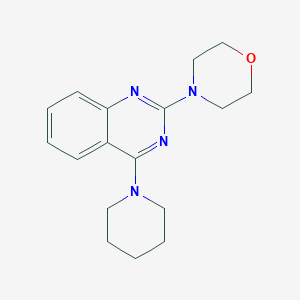

![molecular formula C19H15N3O2S B5818019 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)

4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential as a brain-penetrant PET ligand selective for the δ-subunit-containing γ-aminobutyric acid type A receptors (GABA A Rs)

Mechanism of Action

Target of Action

The primary target of this compound is the δ-subunit-containing γ-Aminobutyric Acid Type A Receptors (GABA A Rs) . These receptors are involved in a number of brain diseases .

Mode of Action

The compound interacts with the δ-subunit-containing GABA A Rs, which are primarily found in peri- or extrasynaptic locations where they mediate tonic inhibition . This is distinct from the fast and transient synaptic inhibition .

Biochemical Pathways

The compound affects the γ-Aminobutyric acid (GABA) pathway. GABA is the main inhibitory neurotransmitter in the central nervous system and exerts its major physiological effect via interaction with ionotropic GABA A receptors (GABA A Rs) . The subunit composition of GABA A Rs appears to differ with subcellular localization, which dictates the type of inhibition mediated .

Pharmacokinetics

The compound is synthesized as a candidate radiotracer . It is produced in an automated system and trapped in an acetone solution containing the precursor 4-hydroxy-N-(2-(thiophen-2-yl)- imidazo[1,2-a]pyridin-3-yl)benzamide . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The molecular and cellular effects of the compound’s action are related to its interaction with the δ-subunit-containing GABA A Rs . Aberrant tonic inhibition mediated by α 4/6βδ-containing receptors has been implicated under various pathological conditions and related to discrete brain regions .

Biochemical Analysis

Biochemical Properties

The compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential ligand for the δ-subunit-containing γ-Aminobutyric Acid Type A Receptors (GABA A Rs), which are involved in a number of brain diseases

Cellular Effects

4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are still being explored.

Molecular Mechanism

It is known to interact with biomolecules and potentially influence enzyme activity and gene expression

Preparation Methods

The synthesis of 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves several steps. One of the synthetic routes includes the reaction of 4-hydroxy-N-(2-(thiophen-2-yl)-imidazo[1,2-a]pyridin-3-yl)benzamide with [11C]methyl trifluoromethanesulfonate ([11C]MeOTf) in an acetone solution containing 2 N NaOH at room temperature . This method is used to produce the compound labeled with carbon-11 for PET imaging studies.

Chemical Reactions Analysis

4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:

Neuroimaging: As a PET ligand, it is used to visualize δ-subunit-containing GABA A receptors in the brain.

Pharmacological Studies: The compound is studied for its potential therapeutic effects on brain diseases such as stroke and Angelman syndrome.

Drug Development: It serves as a lead compound for developing new drugs targeting GABA A receptors.

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide include other imidazo[1,2-a]pyridine derivatives and benzamide derivatives. These compounds share structural similarities but may differ in their binding affinities, selectivity, and pharmacological effects. For example, other imidazo[1,2-a]pyridine derivatives may target different subunits of GABA A receptors or other receptor types altogether .

Properties

IUPAC Name |

4-methoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-24-14-9-7-13(8-10-14)19(23)21-18-17(15-5-4-12-25-15)20-16-6-2-3-11-22(16)18/h2-12H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKCRRXFKVASHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5817937.png)

![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)

![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)

![2-[[Benzyl(methyl)amino]methyl]phenol](/img/structure/B5817982.png)

![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)

![2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)